molecular formula C13H16N4O2 B11793924 Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate

Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate

Cat. No.: B11793924
M. Wt: 260.29 g/mol
InChI Key: UNZDSWXOOPILBC-UHFFFAOYSA-N
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Description

Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate typically involves the reaction of ethyl piperidine-3-carboxylate with 5-cyanopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like DMF or THF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Ethyl piperidine-3-carboxylate: A precursor in the synthesis of Ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate.

    5-Cyanopyrimidine: Another precursor used in the synthesis.

    Piperidine derivatives: A broad class of compounds with similar structural features.

Uniqueness

This compound is unique due to the presence of both the piperidine ring and the cyanopyrimidine moiety This combination imparts specific chemical and biological properties that are distinct from other piperidine derivatives

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

ethyl 1-(5-cyanopyrimidin-2-yl)piperidine-3-carboxylate

InChI

InChI=1S/C13H16N4O2/c1-2-19-12(18)11-4-3-5-17(9-11)13-15-7-10(6-14)8-16-13/h7-8,11H,2-5,9H2,1H3

InChI Key

UNZDSWXOOPILBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC=C(C=N2)C#N

Origin of Product

United States

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